4-Chloro-3-fluoro-3'-thiomorpholinomethyl benzophenone
Overview
Description
4-Chloro-3-fluoro-3’-thiomorpholinomethyl benzophenone is a chemical compound with the linear formula C18H17ClFNOS . It has a molecular weight of 349.86 . The IUPAC name for this compound is (3-chloro-4-fluorophenyl)[3-(4-thiomorpholinylmethyl)phenyl]methanone .
Molecular Structure Analysis
The InChI code for 4-Chloro-3-fluoro-3’-thiomorpholinomethyl benzophenone is 1S/C18H17ClFNOS/c19-16-11-15(4-5-17(16)20)18(22)14-3-1-2-13(10-14)12-21-6-8-23-9-7-21/h1-5,10-11H,6-9,12H2 . This code provides a detailed representation of the molecule’s structure, including the positions of the chlorine, fluorine, sulfur, nitrogen, and oxygen atoms.Scientific Research Applications
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Agrochemical and Pharmaceutical Industries
- Summary of Application : Trifluoromethylpyridines, which share some structural similarities with the compound you mentioned, are used extensively in the agrochemical and pharmaceutical industries . They are used in the protection of crops from pests and also find applications in the pharmaceutical and veterinary industries .
- Methods of Application : The production of these compounds involves a vapor-phase reaction . Unwanted by-products can be reduced to 3-(trifluoromethyl)pyridine (3-TF) by catalytic hydrogenolysis and then fed back into the reactor to reduce overall production costs .
- Results or Outcomes : More than 20 new trifluoromethylpyridine-containing agrochemicals have acquired ISO common names . Five pharmaceutical and two veterinary products containing the trifluoromethylpyridine moiety have been granted market approval, and many candidates are currently undergoing clinical trials .
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Synthesis of Schiff Base Metal (II) Complexes
- Summary of Application : While not directly related to “4-Chloro-3-fluoro-3’-thiomorpholinomethyl benzophenone”, Schiff bases and their metal complexes, which can be synthesized from similar compounds, have been studied for their antibacterial activity .
- Results or Outcomes : The results of these studies would also depend on the specific compounds and complexes being studied .
properties
IUPAC Name |
(4-chloro-3-fluorophenyl)-[3-(thiomorpholin-4-ylmethyl)phenyl]methanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClFNOS/c19-16-5-4-15(11-17(16)20)18(22)14-3-1-2-13(10-14)12-21-6-8-23-9-7-21/h1-5,10-11H,6-9,12H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BNLRCZGMUSMTKT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCN1CC2=CC(=CC=C2)C(=O)C3=CC(=C(C=C3)Cl)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClFNOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20643377 | |
Record name | (4-Chloro-3-fluorophenyl){3-[(thiomorpholin-4-yl)methyl]phenyl}methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20643377 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
349.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-3-fluoro-3'-thiomorpholinomethyl benzophenone | |
CAS RN |
898763-31-0 | |
Record name | (4-Chloro-3-fluorophenyl){3-[(thiomorpholin-4-yl)methyl]phenyl}methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20643377 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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